molecular formula C19H21NO5 B2726696 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899730-08-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2726696
CAS No.: 899730-08-6
M. Wt: 343.379
InChI Key: JZLZUWZBQBPGMD-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a 1,4-dioxaspiro[4.5]decane moiety via a carboxamide linker.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZUWZBQBPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,4-Dioxaspiro[4.5]decane Core

The spirocyclic dioxolane ring system is typically synthesized via acid-catalyzed cyclization of a diketone or ketal precursor. A widely adopted method involves the reaction of cyclohexanone with a diol under Dean-Stark conditions to facilitate water removal. For example, treatment of cyclohexanone with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) yields 1,4-dioxaspiro[4.5]decan-2-one, a common intermediate.

Optimized Cyclization Conditions

Recent advancements employ ionic liquid catalysts to enhance reaction efficiency. A 97.8% yield of 1,4-dioxaspiro[4.5]decan-8-one was achieved using 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate at 110–132°C for 5.5 hours. This method reduces side product formation compared to traditional Brønsted acid catalysis.

Table 1: Comparative Synthesis of 1,4-Dioxaspiro[4.5]decane Derivatives
Method Catalyst Temperature (°C) Yield (%) Reference
Dean-Stark trap p-TsOH 110 78
Ionic liquid-mediated BMIM-HSO4 / EMIM-BF4 132 97.8
BF3·OEt2 catalysis BF3·OEt2 0 → RT 83

The BF3·OEt2-mediated approach, as demonstrated in the synthesis of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, offers stereochemical control by leveraging chiral starting materials like L-malic acid. This method is critical for producing enantiomerically pure spirocyclic intermediates.

Preparation of 2-Oxo-2H-chromene-3-carboxylic Acid

The chromene core is synthesized via Pechmann condensation, where substituted phenols react with β-ketoesters under acidic conditions. For instance, resorcinol and ethyl acetoacetate in concentrated H2SO4 yield 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Subsequent functionalization involves:

Carboxylic Acid Activation

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the spirocyclic amine. Alternatively, coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable direct amide bond formation under mild conditions.

Key Reaction Parameters:
  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: 0–25°C for acid chloride generation; RT for coupling reactions
  • Catalyst: 4-dimethylaminopyridine (DMAP) accelerates acylation

Assembly of the Target Compound

The final step involves coupling the 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with 2-oxo-2H-chromene-3-carboxylic acid. Two predominant strategies exist:

Stepwise Amide Bond Formation

  • Amine Preparation: Reduction of 1,4-dioxaspiro[4.5]decan-2-one oxime via hydrogenation (H2/Pd-C) or using NaBH4 in methanol yields the primary amine.
  • Coupling: The amine reacts with the activated carboxylic acid (e.g., acyl chloride or mixed anhydride) in the presence of a base like triethylamine (TEA).

Representative Procedure:
A solution of 2-oxo-2H-chromene-3-carbonyl chloride (1.2 eq) in DCM is added dropwise to 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (1.0 eq) and TEA (2.5 eq) at 0°C. The mixture warms to RT, stirs for 12 hours, and is purified via silica gel chromatography (ethyl acetate/hexane) to yield the product.

One-Pot Tandem Approach

Emerging methodologies utilize uronium-based coupling agents (e.g., HATU, HBTU) to streamline synthesis. A mixture containing equimolar carboxylic acid, amine, HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF reacts at 50°C for 6 hours, achieving 89% conversion.

Table 2: Coupling Reagent Efficacy Comparison
Reagent System Solvent Temperature (°C) Yield (%) Purity (%)
EDCl/HOBt DCM 25 75 95
HATU/DIPEA DMF 50 89 98
DCC/DMAP THF 40 82 97

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield and purity, industrial processes emphasize cost-effectiveness and scalability. Key adaptations include:

Continuous Flow Synthesis

Replacing batch reactions with continuous flow systems enhances heat/mass transfer, particularly during exothermic steps like acid chloride formation. Microreactors operating at elevated pressures (5–10 bar) reduce reaction times from hours to minutes.

Catalyst Recycling

Ionic liquid catalysts (e.g., BMIM-HSO4) are recovered via aqueous extraction and reused for up to five cycles without significant activity loss, reducing waste.

Purification Techniques

Industrial chromatography is replaced with crystallization-driven purification. The final product’s solubility profile in ethanol/water mixtures allows high-purity recovery (≥99%) through antisolvent crystallization.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity: ≥98% (C18 column, 60:40 acetonitrile/water, 1 mL/min)
  • Melting Point: 189–191°C (DSC)
  • Spectroscopic Data:
    • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, chromene H-4), 7.65–7.58 (m, 2H, aromatic), 4.32 (d, J = 5.6 Hz, 2H, CH2N), 3.95–3.85 (m, 4H, dioxolane OCH2)
    • HRMS (ESI+): m/z 344.1498 [M+H]+ (calc. 344.1496)

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 1,4-dioxaspiro compounds exhibit significant antibacterial properties against a range of pathogens. For instance, a study demonstrated that modifications to the dioxaspiro structure enhanced its efficacy against Gram-positive bacteria, making it a candidate for developing new antibiotics .

2. Anticancer Properties
The compound has also been investigated for its anticancer activities. A case study reported that certain derivatives of 2-oxo-2H-chromene exhibited cytotoxic effects on various cancer cell lines, suggesting that the incorporation of the dioxaspiro moiety may enhance these effects . The mechanism involves the induction of apoptosis in cancer cells, which could lead to its application in cancer therapies.

3. Neurological Disorders
Research has suggested that compounds with similar structures may possess neuroprotective properties. Specifically, they have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science Applications

1. Polymer Chemistry
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide can be utilized as a monomer in polymer synthesis. Its unique structural features allow for the development of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .

2. Biodegradable Materials
The increasing demand for environmentally friendly materials has led to the exploration of dioxaspiro compounds in biodegradable plastics. Studies indicate that these compounds can be integrated into polymer blends to enhance biodegradability while maintaining desirable physical properties .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic pathways. For example, certain derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative disorders . This inhibition could be beneficial in developing treatments for conditions characterized by cholinergic dysfunction.

2. Drug Delivery Systems
this compound can serve as a scaffold for drug delivery systems due to its favorable pharmacokinetic properties. Research indicates that modifying this compound can enhance solubility and bioavailability of therapeutic agents .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivitySignificant efficacy against Gram-positive bacteria
Anticancer PropertiesInduction of apoptosis in cancer cells
Neurological DisordersPotential neuroprotective effects
Materials SciencePolymer ChemistryEnhanced thermal stability in polymer matrices
Biodegradable MaterialsImproved biodegradability in plastics
Biochemical ApplicationsEnzyme InhibitionInhibition of acetylcholinesterase
Drug Delivery SystemsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Spiroacetal Stability : The 1,4-dioxaspiro[4.5]decane group enhances stereochemical control and metabolic resistance, as seen in S07–S09 () and amine 2 () .
  • Coumarin Derivatives : The 2-oxo-2H-chromene-3-carboxamide scaffold is versatile for functionalization, enabling tuning of photophysical and bioactive properties .
  • Synthetic Challenges : Coupling spiroacetal-containing amines with acid chlorides (e.g., ) may require optimized conditions to avoid racemization or decomposition.

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from the spirocyclic intermediate 1,4-dioxaspiro[4.5]decane. Common synthetic routes include:

  • Formation of the Spirocyclic Core : The initial step often involves the reaction of cyclohexanone with ethylene glycol to form the spirocyclic intermediate.
  • Functionalization : Subsequent reactions such as hydrazone formation and aminocarbonylation are employed to introduce the chromene moiety.
  • Final Product Isolation : The compound is purified through crystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The spirocyclic structure enhances binding affinity due to its rigidity, allowing for effective modulation of target proteins.

Anticancer Properties

Recent research has demonstrated that this compound possesses anticancer properties :

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)12Inhibition of cell cycle progression
HeLa (Cervical)10Modulation of apoptosis-related genes

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial activity :

  • Bacterial Inhibition : Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Models :
    • Researchers administered the compound to MCF7 xenograft models, observing a significant reduction in tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis markers in treated tumors.
  • Antimicrobial Efficacy Assessment :
    • A study evaluated the compound's efficacy against clinical isolates of bacteria, demonstrating potent activity that suggests potential for development into an antimicrobial agent.

Q & A

What synthetic methodologies are employed to prepare N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis involves two key steps:

Formation of the 1,4-dioxaspiro[4.5]decane moiety : A spirocyclic ketal is typically synthesized via acid-catalyzed cyclization of a diol with a ketone or aldehyde. For example, anhydrous THF and triphenylphosphine have been used to generate similar spirocyclic intermediates under controlled hydrolysis .

Coupling to the coumarin core : The carboxamide linkage is formed using coupling reagents like EDC/HOBt in anhydrous methanol, enabling activation of the carboxylic acid group for reaction with the spirocyclic amine .
Optimization : Yield improvements focus on solvent purity (e.g., dry THF), stoichiometric ratios (1.2–1.5 equivalents of coupling reagents), and temperature control (0–25°C). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

How are advanced spectroscopic techniques utilized to resolve structural ambiguities in this compound?

Answer:

  • 1H/13C-NMR : Assignments rely on splitting patterns (e.g., coupling constants for spirocyclic protons) and DEPT experiments to distinguish CH, CH2, and CH3 groups. Overlapping signals in the spiro region (δ 1.5–2.5 ppm) may require 2D NMR (COSY, HSQC) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ with <2 ppm error). Discrepancies in isotopic patterns may indicate impurities or incomplete purification .
  • FTIR : Key peaks include C=O stretches (~1700 cm⁻¹ for coumarin and amide) and C-O-C vibrations (~1100 cm⁻¹ for the spiro ketal) .

What mechanistic insights guide the optimization of coupling reactions for this compound?

Answer:
The carboxamide bond formation follows a Steglich mechanism :

EDC activates the coumarin-3-carboxylic acid to form an O-acylisourea intermediate.

Nucleophilic attack by the spirocyclic amine yields the amide, with HOBt mitigating racemization .
Solvent effects : Polar aprotic solvents (DMF, MeOH) enhance reagent solubility but may compete as nucleophiles. Anhydrous conditions prevent hydrolysis of the activated intermediate .

How does single-crystal X-ray diffraction aid in confirming the stereochemistry of the spirocyclic moiety?

Answer:

  • Crystallization : Slow evaporation from acetone/hexane mixtures produces diffraction-quality crystals.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. The spiro junction’s torsion angles (e.g., C2-C1-O1-C8) validate the non-planar conformation .
  • Validation : R-factors (<0.05) and electron density maps (e.g., Fo-Fc) confirm absence of disorder in the spiro ring .

What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Substituents on the coumarin (e.g., 7-diethylamino) are introduced via Friedel-Crafts alkylation or Vilsmeier-Haack formylation .
  • Spiro ring variations : Alternative ketals (e.g., 1,3-dioxolane) are synthesized by varying diols (e.g., ethylene glycol vs. 1,2-propanediol) .
  • Biological assays : Derivatives are screened in vitro for fluorescence properties (coumarin-based) or enzyme inhibition (e.g., quorum sensing) .

How do researchers address discrepancies in purity assessments during synthesis?

Answer:

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies byproducts (e.g., unreacted starting materials).
  • Recrystallization : Solvent polarity adjustments (e.g., EtOAc → hexane) remove hydrophobic impurities.
  • Stability tests : Accelerated degradation studies (40°C/75% RH) monitor hydrolysis of the ketal or amide bonds .

Can computational methods predict the reactivity or bioactivity of this compound?

Answer:

  • DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) and predict frontier orbitals (HOMO/LUMO) to assess electrophilic sites .
  • Molecular docking : AutoDock Vina models interactions with targets (e.g., bacterial LuxS receptors), with binding affinities validated by ITC or SPR .

What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Fluorescence imaging : Confocal microscopy in live cells (ex/em ~350/450 nm for coumarin) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) .

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